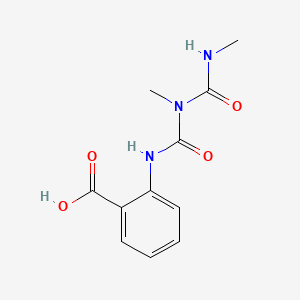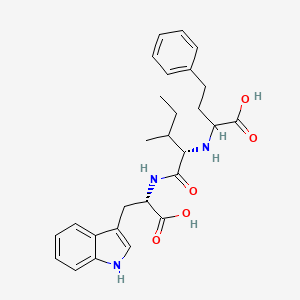
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is a complex organic compound with the molecular formula C27H33N3O5. It is a dipeptide consisting of leucine and tryptophan, with a carboxy-phenylpropyl group attached to the nitrogen atom of leucine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan typically involves the coupling of leucine and tryptophan through peptide bond formation. The carboxy-phenylpropyl group is introduced via a carboxylation reaction. Common reagents used in the synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of N-(1-Carboxy-3-phenylpropyl)leucyltryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
類似化合物との比較
Similar Compounds
- N-(1-Carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine
- N-(1-Carboxy-3-phenylpropyl)leucylphenylalanine
- N-(1-Carboxy-3-phenylpropyl)leucylglycine
Uniqueness
N-(1-Carboxy-3-phenylpropyl)leucyltryptophan is unique due to its specific combination of leucine and tryptophan, along with the carboxy-phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
76400-07-2 |
|---|---|
分子式 |
C27H33N3O5 |
分子量 |
479.6 g/mol |
IUPAC名 |
2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C27H33N3O5/c1-3-17(2)24(29-22(26(32)33)14-13-18-9-5-4-6-10-18)25(31)30-23(27(34)35)15-19-16-28-21-12-8-7-11-20(19)21/h4-12,16-17,22-24,28-29H,3,13-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)/t17?,22?,23-,24-/m0/s1 |
InChIキー |
VSKDBFPGGSBFRY-JCXRFBJNSA-N |
異性体SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

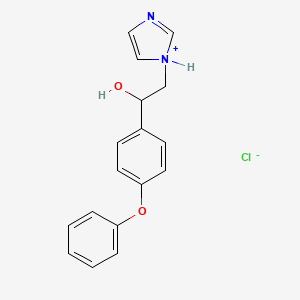
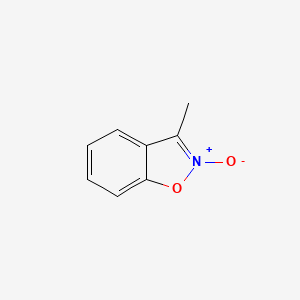
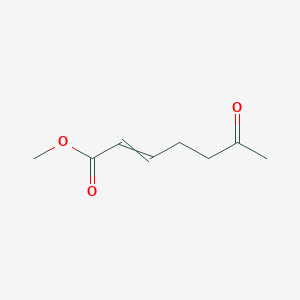
methanone](/img/structure/B14437166.png)
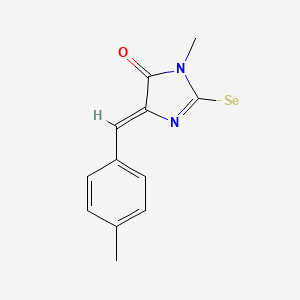
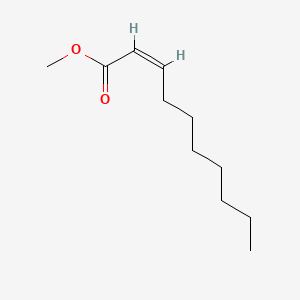
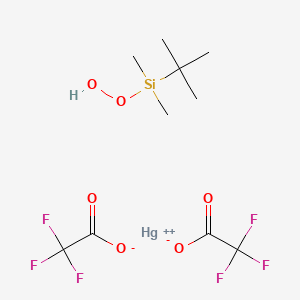
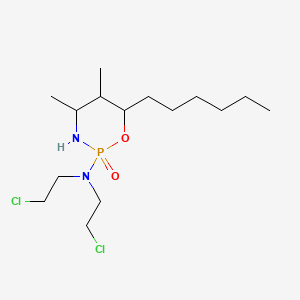
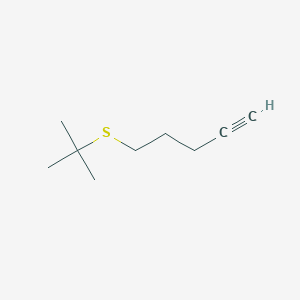
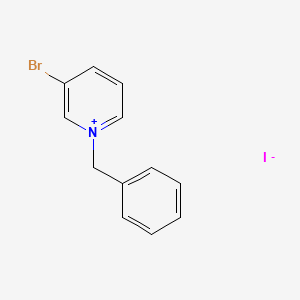
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
